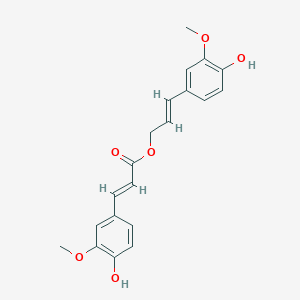

Coniferyl ferulate

Description

found in the rhizome of Cnidium officinale Makino; structure given in first source; RN given refers to cpd without isomeric designation

Structure

3D Structure

Properties

IUPAC Name |

[(E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enyl] (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20O6/c1-24-18-12-14(5-8-16(18)21)4-3-11-26-20(23)10-7-15-6-9-17(22)19(13-15)25-2/h3-10,12-13,21-22H,11H2,1-2H3/b4-3+,10-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGLIMMMHQDNVRS-YZQQHVNFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=CCOC(=O)C=CC2=CC(=C(C=C2)O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)/C=C/COC(=O)/C=C/C2=CC(=C(C=C2)O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63644-62-2 | |

| Record name | Coniferyl ferulate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063644622 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CONIFERYL FERULATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3SK9G87Y9Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Natural Provenance of Coniferyl Ferulate: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the natural sources, biosynthesis, and experimental protocols for the isolation and quantification of Coniferyl Ferulate. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of this bioactive compound.

Introduction

Coniferyl ferulate is a phenylpropanoid ester with a range of documented pharmacological activities, including antioxidant, anti-inflammatory, and neuroprotective properties. Its natural occurrence is primarily concentrated within specific genera of the plant kingdom, making the understanding of its botanical origins and biochemistry crucial for its effective exploitation in research and development. This guide synthesizes current scientific knowledge on the principal natural sources of coniferyl ferulate, details its biosynthetic pathway, and provides standardized experimental protocols for its extraction and quantification.

Natural Sources of Coniferyl Ferulate

Coniferyl ferulate is predominantly found in plants belonging to the Apiaceae family, with significant concentrations identified in the roots and rhizomes of medicinal herbs. The most notable sources include Angelica sinensis (Danggui) and Ligusticum chuanxiong (Chuanxiong), both of which have a long history of use in traditional Chinese medicine.[1][2][3] Minor amounts have also been reported in other plants, including some species of the Ferula genus.

Quantitative Analysis of Coniferyl Ferulate in Natural Sources

The concentration of coniferyl ferulate can vary significantly depending on the plant species, the specific part of the plant, geographical origin, and harvesting time. The following table summarizes the quantitative data from various studies.

| Plant Species | Plant Part | Concentration (mg/g dry weight) | Reference(s) |

| Angelica sinensis | Root | 0.111 - 1.219 | [4] |

| Ligusticum chuanxiong | Rhizome | Varies with harvest time, identified as a major ingredient | [5][6] |

Biosynthesis of Coniferyl Ferulate

The biosynthesis of coniferyl ferulate is an extension of the well-established phenylpropanoid pathway, which is responsible for the production of a wide array of plant secondary metabolites, including lignin monomers. The final step in the formation of coniferyl ferulate is the esterification of ferulic acid and coniferyl alcohol. This reaction is catalyzed by a specific class of enzymes known as acyltransferases, more specifically, a feruloyl-CoA monolignol transferase (FMT).[7][8][9][10] The FMT enzyme utilizes feruloyl-CoA as the acyl donor and coniferyl alcohol as the acyl acceptor to form coniferyl ferulate.[7][10]

References

- 1. Simultaneous Determination of Eight Chemical Components in Angelicae Sinensis Radix and Its Herbal Products by QAMS - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Evaluation of the Pharmaceutical Activities of Chuanxiong, a Key Medicinal Material in Traditional Chinese Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. extrasynthese.com [extrasynthese.com]

- 4. researchgate.net [researchgate.net]

- 5. DSpace [wlv.openrepository.com]

- 6. researchgate.net [researchgate.net]

- 7. Lignin biosynthesis: old roads revisited and new roads explored - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Identification and characterization of a set of monocot BAHD monolignol transferases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. royalsocietypublishing.org [royalsocietypublishing.org]

A Technical Guide to the Biological Activities of Coniferyl Ferulate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the multifaceted biological activities of coniferyl ferulate, a natural phenolic compound found in various plants, including Angelica sinensis. The document synthesizes current scientific findings, presenting quantitative data, detailed experimental methodologies, and the underlying signaling pathways through which coniferyl ferulate exerts its therapeutic potential. This information is intended to serve as a foundational resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.

Enzyme Inhibitory Activities

Coniferyl ferulate has demonstrated potent and specific inhibitory effects on key enzymes implicated in human diseases, notably xanthine oxidase and glutathione S-transferase.

Xanthine Oxidase (XO) Inhibition

Coniferyl ferulate has been identified as a powerful inhibitor of xanthine oxidase, an enzyme that catalyzes the oxidation of hypoxanthine to xanthine and then to uric acid. Overactivity of this enzyme can lead to hyperuricemia, a precursor to gout. Studies show that coniferyl ferulate's inhibitory potency is greater than that of allopurinol, a clinically used XO inhibitor[1].

Table 1: Quantitative Data on Xanthine Oxidase Inhibition

| Compound | Target Enzyme | IC50 Value (μM) | Source |

| Coniferyl Ferulate | Xanthine Oxidase | 1.97 ± 0.11 | [1] |

| Allopurinol (Control) | Xanthine Oxidase | 2.49 ± 0.07 | [1] |

This protocol outlines the spectrophotometric method used to determine the XO inhibitory activity of coniferyl ferulate.

-

Reagents and Materials:

-

Xanthine Oxidase (XO) from bovine milk

-

Xanthine (substrate)

-

Potassium phosphate buffer (e.g., 50 mM, pH 7.5-7.8)

-

Coniferyl ferulate (test compound)

-

Allopurinol (positive control)

-

DMSO (for dissolving compounds)

-

96-well microplate

-

Microplate spectrophotometer

-

-

Procedure:

-

Prepare a stock solution of xanthine in the potassium phosphate buffer. A concentration of 0.15 mM is typical[2].

-

Prepare a stock solution of xanthine oxidase (e.g., 0.1-0.2 units/mL) in ice-cold buffer.

-

Dissolve coniferyl ferulate and allopurinol in DMSO to create stock solutions, which are then serially diluted to various concentrations for IC50 determination.

-

In a 96-well plate, add the following to each well:

-

Phosphate buffer

-

Test compound solution (e.g., 10 µL)

-

Xanthine oxidase solution (e.g., 10 µL of 0.2 units/mL)[2]

-

-

Pre-incubate the mixture at 25°C for 15 minutes[2].

-

Initiate the reaction by adding the xanthine substrate solution (e.g., 100 µL) to each well.

-

Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a set time (e.g., 10-30 minutes)[2][3].

-

Measure the absorbance at 293-295 nm, which corresponds to the formation of uric acid[2].

-

The percentage of inhibition is calculated using the formula: Inhibition (%) = [(A_control - A_sample) / A_control] * 100, where A_control is the absorbance of the enzyme reaction without inhibitor and A_sample is the absorbance with the test compound.

-

The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Glutathione S-Transferase (GST) Inhibition

Coniferyl ferulate is a highly potent inhibitor of human placental glutathione S-transferase (GST), an enzyme family that plays a critical role in cellular detoxification[4]. Overexpression of GST is a key mechanism in the development of multidrug resistance (MDR) in cancer cells. By inhibiting GST, coniferyl ferulate can potentially reverse MDR[4][5][6].

Table 2: Quantitative Data on Glutathione S-Transferase Inhibition

| Compound | Target Enzyme | IC50 Value (μM) | Source |

| Coniferyl Ferulate | Human Placental GST | 0.3 | [4][5][7][8] |

| Ethacrynic Acid (Control) | Human Placental GST | 4.89 | [4][5] |

Coniferyl ferulate's inhibition of GST is linked to the downregulation of P-glycoprotein (P-gp), a transmembrane efflux pump that actively removes chemotherapeutic drugs from cancer cells. By inhibiting this pathway, coniferyl ferulate enhances the intracellular concentration and efficacy of anticancer drugs.

This protocol details the spectrophotometric assay for measuring GST inhibition.

-

Reagents and Materials:

-

Human placental Glutathione S-Transferase (GST)

-

L-glutathione reduced (GSH), substrate 1

-

1-Chloro-2,4-dinitrobenzene (CDNB), substrate 2

-

Coniferyl ferulate (test inhibitor)

-

Ethanol (for dissolving CDNB)

-

Quartz cuvettes or 96-well UV-transparent plate

-

Spectrophotometer capable of reading at 340 nm

-

-

Procedure:

-

Prepare a stock solution of GSH (e.g., 100 mM) in buffer[9].

-

Prepare a stock solution of CDNB (e.g., 100 mM) in ethanol[9].

-

Prepare an assay cocktail. For a 1 mL final volume, this typically contains buffer, 1 mM GSH, and 1 mM CDNB[10]. Note: The final mixture should be freshly prepared.

-

Dispense the assay cocktail into cuvettes or wells.

-

Add various concentrations of the inhibitor (coniferyl ferulate) dissolved in a suitable solvent.

-

Equilibrate the mixture at 25°C or 37°C for several minutes[5][9].

-

Initiate the reaction by adding the GST enzyme solution.

-

Immediately monitor the increase in absorbance at 340 nm for several minutes in kinetic mode. The absorbance change is due to the formation of the GS-DNB conjugate[11].

-

Calculate the rate of reaction (ΔAbs/min) from the linear portion of the curve.

-

Determine the percentage of inhibition for each concentration and calculate the IC50 value as described previously.

-

Neuroprotective Activity

Coniferyl ferulate demonstrates significant neuroprotective properties, particularly against excitotoxicity induced by glutamate, a key factor in various neurodegenerative conditions.

Protection Against Glutamate-Induced Cytotoxicity

In vitro studies using PC12 cells, a common model for neuronal research, have shown that coniferyl ferulate can protect against cell death caused by high concentrations of glutamate[12]. This protection involves the modulation of several critical signaling pathways related to calcium influx, oxidative stress, and apoptosis.

Table 3: Quantitative Data on Neuroprotective Activity

| Activity | Cell Line | Concentration of Coniferyl Ferulate | Effect | Source |

| Reduction of Aβ(1-40)-induced cytotoxicity | PC12 | 10 and 50 µg/ml | Significantly reduced cell death | [12] |

| Attenuation of glutamate-induced cell death | PC12 | Not specified in abstract | Significantly attenuated decreased viability | N/A |

The neuroprotective effect of coniferyl ferulate against glutamate-induced damage is mediated by the inhibition of the N-methyl-D-aspartate receptor (NMDAR) signaling cascade. Glutamate overstimulation leads to excessive Ca²+ influx through NMDARs, activating Calmodulin-dependent protein kinase II (CaMKII) and downstream Mitogen-activated protein kinases (MAPKs) like JNK and p38, ultimately triggering apoptosis. Coniferyl ferulate interrupts this cascade, reducing Ca²+ influx and suppressing the activation of CaMKII and MAPKs.

This protocol describes a common method to assess the neuroprotective effects of a compound against glutamate-induced cell death.

-

Reagents and Materials:

-

PC12 cell line (rat pheochromocytoma)

-

Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and penicillin-streptomycin

-

Poly-D-lysine or similar for coating plates

-

L-glutamic acid

-

Coniferyl ferulate

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

-

LDH (Lactate Dehydrogenase) cytotoxicity assay kit

-

96-well cell culture plates

-

-

Procedure:

-

Cell Culture: Seed PC12 cells onto poly-D-lysine-coated 96-well plates at a suitable density (e.g., 1x10⁴ cells/well) and allow them to adhere for 24 hours[6].

-

Pre-treatment: Remove the culture medium and add fresh medium containing various concentrations of coniferyl ferulate. Incubate for a pre-treatment period (e.g., 2 to 24 hours)[6].

-

Glutamate Intoxication: Add a high concentration of L-glutamate (e.g., 10 mM) to the wells (except for the control group) and incubate for 24 hours to induce cytotoxicity[6][13].

-

Assessment of Cell Viability (MTT Assay):

-

Add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.

-

Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO or a specialized buffer).

-

Measure the absorbance at ~570 nm. Higher absorbance indicates greater cell viability.

-

-

Assessment of Cytotoxicity (LDH Assay):

-

Collect the cell culture supernatant from each well.

-

Use a commercial LDH cytotoxicity kit to measure the amount of LDH released from damaged cells into the medium, following the manufacturer's instructions.

-

Measure absorbance at the recommended wavelength (e.g., 490 nm). Higher absorbance indicates greater cytotoxicity.

-

-

Data Analysis: Express cell viability and cytotoxicity as a percentage relative to the untreated control and glutamate-only treated groups.

-

Antioxidant Activity

Coniferyl ferulate exhibits notable antioxidant properties, primarily through its ability to scavenge free radicals. This activity is central to many of its other biological effects, including its neuroprotective and anti-inflammatory potential.

DPPH Radical Scavenging

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a standard method for evaluating the free-radical scavenging ability of a compound. Coniferyl ferulate has been shown to be an effective DPPH radical scavenger.

Table 4: Quantitative Data on Antioxidant Activity

| Assay Type | Parameter | Value (µg/ml) | Source |

| DPPH Radical Scavenging | EC50 | 3.6 | [12] |

This protocol provides a step-by-step guide for performing the DPPH assay.

-

Reagents and Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol or Ethanol (spectrophotometric grade)

-

Coniferyl ferulate (test compound)

-

Ascorbic acid or Trolox (positive control)

-

96-well microplate or cuvettes

-

Spectrophotometer

-

-

Procedure:

-

Prepare DPPH Solution: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). This solution has a deep purple color and should be protected from light[14][15].

-

Prepare Sample Solutions: Dissolve coniferyl ferulate and the positive control in methanol at various concentrations.

-

Reaction Setup: In a 96-well plate, add a specific volume of the sample solution (e.g., 100 µL) to each well.

-

Add an equal volume of the DPPH working solution (e.g., 100 µL) to all wells to start the reaction[14].

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes[14][15][16]. The purple color will fade in the presence of an antioxidant.

-

Measurement: Measure the absorbance of each well at 517 nm[14][16]. A blank containing only methanol should be used to zero the spectrophotometer. A control well should contain the DPPH solution with methanol instead of the sample.

-

Calculation: Calculate the percentage of scavenging activity using the formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] * 100.

-

Determine the EC50 (Effective Concentration 50%), the concentration of the compound that scavenges 50% of the DPPH radicals, by plotting scavenging activity against the sample concentrations.

-

Anti-Cancer Activity of a Related Compound: Dihydroconiferyl Ferulate

It is critical to distinguish coniferyl ferulate from its saturated analogue, dihydroconiferyl ferulate , which has been the subject of recent anti-cancer research. Dihydroconiferyl ferulate, where the propenyl side chain is reduced to a propyl chain, has shown specific activity against breast cancer stem cells (BCSCs)[10][17][18][19].

Inhibition of Breast Cancer Stem Cell (BCSC) Properties

Dihydroconiferyl ferulate inhibits the proliferation of breast cancer cell lines and, more importantly, suppresses the formation of mammospheres, which is an in vitro indicator of cancer stem cell activity. It also reduces the population of cells with the BCSC marker profile CD44high/CD24low[10][17][19].

Table 5: Quantitative Data on BCSC Inhibition by Dihydroconiferyl Ferulate

| Activity | Cell Line | Concentration (µM) | Effect | Source |

| Reduction of CD44high/CD24low population | MDA-MB-231 | 50 | Reduced population from 80.8% to 34.0% after 24h treatment | [17] |

| Inhibition of Mammosphere Formation | MDA-MB-231 | 50 | Significantly decreased the size and number of tumorspheres | [17] |

| Induction of Apoptosis in Mammospheres | MDA-MB-231 | 50 | Induced apoptosis in tumorsphere-derived single cells after 48h | [17] |

Dihydroconiferyl ferulate exerts its anti-BCSC effects by targeting the nuclear Epidermal Growth Factor Receptor (nEGFR) signaling pathway. It reduces the levels of total and nuclear EGFR, which in turn inhibits the formation of the EGFR/Stat3 complex. This suppression leads to decreased levels of nuclear Stat3 and its phosphorylated form (pStat3), ultimately inhibiting the transcription and expression of the oncogene c-Myc, a critical regulator of stemness[10][17].

References

- 1. In vitro test - Viability and survival test - NEUROFIT Preclinical Contract Research Organization (CRO) for CNS and PNS disorders [neurofit.com]

- 2. pubcompare.ai [pubcompare.ai]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Automated approach for the evaluation of glutathione-S-transferase P1-1 inhibition by organometallic anticancer compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Active Calcium/Calmodulin-Dependent Protein Kinase II (CaMKII) Regulates NMDA Receptor Mediated Postischemic Long-Term Potentiation (i-LTP) by Promoting the Interaction between CaMKII and NMDA Receptors in Ischemia - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scispace.com [scispace.com]

- 9. home.sandiego.edu [home.sandiego.edu]

- 10. Isolation and Characterization of Glutathione S-Transferase Isozymes from Sorghum - PMC [pmc.ncbi.nlm.nih.gov]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. 3hbiomedical.com [3hbiomedical.com]

- 13. Glutamate toxicity on a PC12 cell line involves glutathione (GSH) depletion and oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. acmeresearchlabs.in [acmeresearchlabs.in]

- 15. marinebiology.pt [marinebiology.pt]

- 16. mdpi.com [mdpi.com]

- 17. Dihydroconiferyl Ferulate Isolated from Dendropanax morbiferus H.Lév. Suppresses Stemness of Breast Cancer Cells via Nuclear EGFR/c-Myc Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

The Natural Occurrence of Coniferyl Ferulate in Angelica sinensis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Coniferyl ferulate, a significant bioactive ester present in the roots of Angelica sinensis (Oliv.) Diels, has garnered considerable attention for its diverse pharmacological activities, including anti-inflammatory, antioxidant, and neuroprotective effects.[1][2] This technical guide provides an in-depth overview of the natural occurrence, biosynthesis, and quantification of coniferyl ferulate in Angelica sinensis. It details established experimental protocols for its extraction and purification and presents quantitative data in a structured format for comparative analysis. Furthermore, this guide illustrates the biosynthetic pathway of coniferyl ferulate and proposes potential signaling pathways for its pharmacological activities based on current scientific understanding of its constituent molecules.

Introduction

Angelica sinensis, commonly known as "Danggui" or "female ginseng," is a perennial herb of the Apiaceae family with a long history of use in traditional Chinese medicine to treat a variety of ailments, including menstrual disorders, and to invigorate the blood.[1][3] The therapeutic efficacy of A. sinensis is attributed to a synergistic combination of its chemical constituents, which include phthalides, polysaccharides, and phenolic compounds.[4] Among the phenolic constituents, coniferyl ferulate, an ester of coniferyl alcohol and ferulic acid, is a prominent and highly active compound.[1][3]

Understanding the natural occurrence, biosynthesis, and molecular mechanisms of coniferyl ferulate is crucial for the standardization of A. sinensis extracts, the development of novel therapeutics, and the optimization of cultivation and processing methods to enhance its yield.

Natural Occurrence and Quantification

Coniferyl ferulate is predominantly found in the root of Angelica sinensis.[1] Its concentration can vary significantly depending on the geographical origin, cultivation conditions, and the specific part of the root being analyzed.[5][6] Studies have shown that the tail of the root generally contains a higher concentration of ferulic acid-related metabolites, including coniferyl ferulate, compared to the head.[7]

Quantitative Data Summary

The following tables summarize the quantitative data on coniferyl ferulate content in Angelica sinensis from various studies.

Table 1: Coniferyl Ferulate Content in Different Parts of Angelica sinensis

| Plant Part | Coniferyl Ferulate Content (mg/g) | Reference |

| Root | 0.52 | [1] |

| Stem | 0.021 | [1] |

Table 2: Comparison of Extraction Methods for Coniferyl Ferulate from Angelica sinensis

| Extraction Method | Optimized Conditions | Yield of Coniferyl Ferulate (mg/g) | Reference |

| Pressurized Liquid Extraction (PLE) | Not specified | ~1.6 | [8] |

| Sonication Extraction (SE) | Not specified | ~1.5 | [8] |

| Supercritical Fluid Extraction (SFE) | Pressure: 350 Bar; Temperature: 40°C; Time: 4h; Modifier: Ethyl acetate (60 mL) | ~0.8 | [8] |

| Hydrodistillation (HD) | Not specified | Not detectable | [8] |

| Decoction (DC) | Not specified | Not detectable | [8] |

Biosynthesis of Coniferyl Ferulate

Coniferyl ferulate is synthesized via the phenylpropanoid pathway, a major metabolic route in plants responsible for the production of a wide array of secondary metabolites, including lignin, flavonoids, and coumarins.[7][9] The biosynthesis involves the formation of its two precursors, coniferyl alcohol and ferulic acid, from the amino acid phenylalanine.

The key enzymatic steps are as follows:

-

Phenylalanine Ammonia-Lyase (PAL): Initiates the pathway by converting L-phenylalanine to cinnamic acid.[1]

-

Cinnamate 4-hydroxylase (C4H): Hydroxylates cinnamic acid to p-coumaric acid.[1]

-

4-Coumarate:CoA Ligase (4CL): Activates p-coumaric acid to its corresponding CoA thioester, p-coumaroyl-CoA.[10]

-

p-Hydroxycinnamoyl-CoA:Quinate/Shikimate p-Hydroxycinnamoyltransferase (HCT): Transfers the p-coumaroyl group to shikimate or quinate.

-

p-Coumarate 3-Hydroxylase (C3'H): Hydroxylates the p-coumaroyl-shikimate/quinate to produce caffeoyl-shikimate/quinate.

-

Caffeoyl Shikimate Esterase (CSE): Cleaves the ester bond to release caffeic acid.

-

Caffeic acid O-methyltransferase (COMT): Methylates caffeic acid to produce ferulic acid.[7][10]

-

Feruloyl-CoA Synthetase: Activates ferulic acid to feruloyl-CoA.

-

Cinnamoyl-CoA Reductase (CCR): Reduces feruloyl-CoA to coniferaldehyde.[9]

-

Cinnamyl Alcohol Dehydrogenase (CAD): Reduces coniferaldehyde to coniferyl alcohol.[7]

Finally, coniferyl ferulate is formed by the esterification of coniferyl alcohol and ferulic acid.

Caption: Biosynthesis of Coniferyl Ferulate via the Phenylpropanoid Pathway.

Experimental Protocols

Extraction of Coniferyl Ferulate

Several methods have been optimized for the extraction of coniferyl ferulate from A. sinensis. Pressurized Liquid Extraction (PLE) and Sonication Extraction (SE) have demonstrated the highest extraction efficiencies.[8]

Protocol for Sonication Extraction (SE):

-

Weigh 1.0 g of powdered A. sinensis root.

-

Add 20 mL of methanol to the powder in a suitable vessel.

-

Perform sonication in an ultrasonic bath for 30 minutes.

-

Centrifuge the mixture at 3000 rpm for 10 minutes.

-

Collect the supernatant.

-

Repeat the extraction process on the residue twice more with 20 mL of methanol each time.

-

Combine the supernatants and evaporate to dryness under reduced pressure.

-

Dissolve the residue in methanol for subsequent analysis.

Protocol for Pressurized Liquid Extraction (PLE):

-

Mix 0.5 g of powdered A. sinensis root with an equal amount of diatomaceous earth.

-

Pack the mixture into a stainless-steel extraction cell.

-

Perform extraction using methanol as the solvent.

-

Set the extraction temperature to 100°C and the pressure to 1500 psi.

-

Perform one extraction cycle of 10 minutes.

-

Collect the extract and evaporate to dryness.

-

Reconstitute the residue in methanol for analysis.

Purification of Coniferyl Ferulate

High-Performance Centrifugal Partition Chromatography (HPCPC) has been successfully employed for the preparative purification of coniferyl ferulate from A. sinensis oil.[11][12]

Protocol for HPCPC Purification:

-

Sample Preparation: Dissolve the coniferyl ferulate-rich fraction of A. sinensis oil in a mixture of the upper and lower phases of the selected solvent system.

-

Solvent System: A two-phase solvent system of n-hexane-ethyl acetate-ethanol-water (5:5:5:5, v/v/v/v) is commonly used.[11][12]

-

HPCPC Operation:

-

Fill the column with the stationary phase (upper phase).

-

Set the rotation speed to the desired level (e.g., 1500 rpm).

-

Pump the mobile phase (lower phase) through the column at a specific flow rate (e.g., 2.0 mL/min).

-

Inject the sample solution.

-

Monitor the effluent using a UV detector at an appropriate wavelength (e.g., 318 nm).

-

-

Fraction Collection: Collect the fractions corresponding to the peak of coniferyl ferulate.

-

Purity Analysis: Analyze the purity of the collected fraction using High-Performance Liquid Chromatography (HPLC).

Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC is the standard method for the quantitative analysis of coniferyl ferulate.[7][13]

HPLC Conditions:

-

Column: C18 reversed-phase column (e.g., 250 mm × 4.6 mm, 5 µm).

-

Mobile Phase: A gradient elution using a mixture of acetonitrile and water (often with a small amount of acid like acetic or formic acid to improve peak shape). A typical gradient might be: 0-7 min, linear gradient 10-33% acetonitrile; 7-55 min, isocratic 33% acetonitrile.[7]

-

Flow Rate: 1.0 mL/min.[7]

-

Detection Wavelength: 324 nm.[7]

-

Column Temperature: 25°C.[7]

-

Injection Volume: 10 µL.[7]

-

Quantification: Based on a calibration curve constructed using a certified reference standard of coniferyl ferulate.

Caption: General Experimental Workflow for Coniferyl Ferulate.

Proposed Signaling Pathways of Pharmacological Activities

While direct studies on the signaling pathways of coniferyl ferulate are emerging, its pharmacological effects can be inferred from the known activities of its constituent molecules, ferulic acid and coniferyl alcohol, as well as the closely related compound, coniferaldehyde.

Anti-inflammatory Signaling Pathway

Coniferyl ferulate likely exerts its anti-inflammatory effects by modulating key inflammatory signaling cascades. Coniferaldehyde has been shown to suppress the JAK2 signaling pathway, which is involved in cytokine signaling.[14][15][16] Additionally, it can inhibit the TAK1-mediated MAPK/NF-κB pathway, a central regulator of pro-inflammatory gene expression.[17]

Caption: Proposed Anti-inflammatory Signaling Pathway of Coniferyl Ferulate.

Antioxidant Signaling Pathway

The antioxidant activity of coniferyl ferulate is likely mediated through the activation of the Nrf2 signaling pathway. Coniferaldehyde has been demonstrated to upregulate Nrf2, a transcription factor that controls the expression of a battery of antioxidant and detoxification enzymes, such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).[17]

Caption: Proposed Antioxidant Signaling Pathway of Coniferyl Ferulate.

Neuroprotective Signaling Pathway

The neuroprotective effects of coniferyl ferulate may be attributed to the modulation of several neurotrophic signaling pathways. Ferulic acid has been shown to activate the ERK and PI3K/Akt pathways and to increase the phosphorylation of CREB, a transcription factor crucial for neuronal survival and synaptic plasticity.[18]

Caption: Proposed Neuroprotective Signaling Pathway of Coniferyl Ferulate.

Conclusion

Coniferyl ferulate stands out as a key bioactive constituent of Angelica sinensis with significant therapeutic potential. This guide has provided a comprehensive overview of its natural occurrence, biosynthesis, and methods for its extraction, purification, and quantification. The presented data and protocols offer a valuable resource for researchers and drug development professionals. The proposed signaling pathways, based on the activities of related molecules, provide a foundation for future mechanistic studies to fully elucidate the pharmacological actions of coniferyl ferulate and to unlock its full therapeutic potential. Further research is warranted to validate these pathways and to explore the synergistic interactions of coniferyl ferulate with other compounds in A. sinensis.

References

- 1. royalsocietypublishing.org [royalsocietypublishing.org]

- 2. researchgate.net [researchgate.net]

- 3. Vanillin - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Dual Mechanisms of Coniferyl Alcohol in Phenylpropanoid Pathway Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Comprehensive Analysis of Transcriptomics and Metabolomics between the Heads and Tails of Angelica Sinensis: Genes Related to Phenylpropanoid Biosynthesis Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Lignins: Biosynthesis and Biological Functions in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Regulation of Lignin Biosynthesis and Its Role in Growth-Defense Tradeoffs [frontiersin.org]

- 10. mdpi.com [mdpi.com]

- 11. Lignin - Wikipedia [en.wikipedia.org]

- 12. New routes for lignin biosynthesis defined by biochemical characterization of recombinant ferulate 5-hydroxylase, a multifunctional cytochrome P450-dependent monooxygenase - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Integrated Metabolomic and Transcriptomic Analysis Reveals Differential Mechanism of Flavonoid Biosynthesis in Two Cultivars of Angelica sinensis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Coniferyl Aldehyde Inhibits the Inflammatory Effects of Leptomeningeal Cells by Suppressing the JAK2 Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Coniferyl Aldehyde Inhibits the Inflammatory Effects of Leptomeningeal Cells by Suppressing the JAK2 Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Anti-inflammatory and antioxidant mechanisms of coniferaldehyde in lipopolysaccharide-induced neuroinflammation: Involvement of AMPK/Nrf2 and TAK1/MAPK/NF-κB signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Modulation of neurotrophic signaling pathways by polyphenols - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Data of Coniferyl Ferulate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Coniferyl ferulate, a bioactive compound of significant interest in pharmaceutical research. The following sections detail its nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopic profiles, offering valuable data for its identification, characterization, and analysis.

Spectroscopic Data

The structural elucidation of Coniferyl ferulate is critically supported by a combination of spectroscopic techniques. The quantitative data obtained from 1H NMR, 13C NMR, MS, and IR spectroscopy are summarized below.

Table 1: 1H NMR Spectroscopic Data for Coniferyl ferulate (CDCl₃)

| Atom No. | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| 2 | 7.05 | d | 1.9 |

| 5 | 6.92 | d | 8.1 |

| 6 | 7.09 | dd | 8.1, 1.9 |

| 7 | 7.61 | d | 15.9 |

| 8 | 6.29 | d | 15.9 |

| OCH₃ | 3.93 | s | - |

| 2' | 6.87 | d | 1.8 |

| 5' | 6.92 | d | 8.2 |

| 6' | 6.84 | dd | 8.2, 1.8 |

| 7' | 6.57 | dt | 15.9, 1.5 |

| 8' | 6.21 | dt | 15.9, 6.2 |

| 9' | 4.74 | dd | 6.2, 1.5 |

| OCH₃' | 3.89 | s | - |

| OH | 5.91 | s | - |

| OH' | 5.83 | s | - |

Table 2: 13C NMR Spectroscopic Data for Coniferyl ferulate (CDCl₃, 100 MHz)

| Atom No. | Chemical Shift (δ, ppm) |

| 1 | 127.0 |

| 2 | 109.3 |

| 3 | 146.8 |

| 4 | 147.9 |

| 5 | 114.6 |

| 6 | 123.1 |

| 7 | 144.9 |

| 8 | 115.6 |

| 9 | 167.0 |

| OCH₃ | 55.9 |

| 1' | 128.9 |

| 2' | 108.5 |

| 3' | 145.9 |

| 4' | 146.7 |

| 5' | 114.4 |

| 6' | 120.8 |

| 7' | 123.3 |

| 8' | 134.3 |

| 9' | 63.6 |

| OCH₃' | 55.9 |

Table 3: Mass Spectrometry Data for Coniferyl ferulate

| Ionization Mode | Observed m/z | Ion Type |

| ESI+ | 379 | [M+Na]⁺ |

| ESI+ | 735 | [2M+Na]⁺ |

| APCI- | 221 | [M-H]⁻ (Metabolite) |

Table 4: Infrared (IR) Spectroscopic Data for Coniferyl ferulate

| Wavenumber (cm⁻¹) | Assignment |

| 3450 | -OH stretching |

| 2970, 2928 | CH₃-C stretching |

| 2866, 2852 | CH₃O- stretching |

| 1702 | C=O stretching (ester) |

| 1625 | C=C stretching (phenyl -CH=CH-) |

| 1603, 1513, 1438 | C=C stretching (phenyl) |

| 930, 846, 811 | Aromatic C-H bending |

Experimental Protocols

The following are representative experimental protocols for the spectroscopic analysis of Coniferyl ferulate. These are generalized procedures and may require optimization based on the specific instrumentation and sample characteristics.

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A sample of Coniferyl ferulate (typically 5-10 mg) is dissolved in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.

-

Instrumentation: 1H and 13C NMR spectra are recorded on a Bruker Avance spectrometer operating at a proton frequency of 500 MHz and a carbon frequency of 125 MHz.

-

1H NMR Acquisition:

-

Pulse Sequence: A standard single-pulse experiment (zg30) is used.

-

Spectral Width: 12 ppm

-

Acquisition Time: 2.7 s

-

Relaxation Delay: 2.0 s

-

Number of Scans: 16

-

-

13C NMR Acquisition:

-

Pulse Sequence: A proton-decoupled single-pulse experiment (zgpg30) is used.

-

Spectral Width: 240 ppm

-

Acquisition Time: 1.1 s

-

Relaxation Delay: 2.0 s

-

Number of Scans: 1024

-

-

Data Processing: The acquired Free Induction Decays (FIDs) are processed using appropriate software (e.g., MestReNova). Processing steps include Fourier transformation, phase correction, baseline correction, and referencing to the TMS signal (0.00 ppm for ¹H and ¹³C).

2.2. Mass Spectrometry (MS)

-

Sample Preparation: A dilute solution of Coniferyl ferulate is prepared in a suitable solvent such as methanol or acetonitrile at a concentration of approximately 1-10 µg/mL.

-

Instrumentation: A high-resolution mass spectrometer, such as a Q-TOF or a triple quadrupole instrument, equipped with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source is used.

-

LC-MS/MS Method:

-

Chromatographic Separation: A C18 column (e.g., 2.1 mm × 50 mm, 1.7 µm) is used with a gradient elution of water (containing 0.1% formic acid) and acetonitrile.

-

Ionization (Negative ESI mode as an example):

-

Capillary Voltage: 3.5 kV

-

Cone Voltage: 30 V

-

Source Temperature: 120 °C

-

Desolvation Temperature: 350 °C

-

Cone Gas Flow: 50 L/h

-

Desolvation Gas Flow: 600 L/h

-

-

Data Acquisition: The mass spectrometer is operated in full scan mode over a mass range of m/z 100-1000. For fragmentation studies, a data-dependent acquisition (DDA) or targeted MS/MS approach is employed.

-

2.3. Infrared (IR) Spectroscopy

-

Sample Preparation: A small amount of the solid Coniferyl ferulate sample (1-2 mg) is finely ground with anhydrous potassium bromide (KBr) (approximately 200 mg) in an agate mortar. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used for analysis.

-

Data Acquisition:

-

Spectral Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 32

-

-

Data Processing: The acquired interferogram is Fourier-transformed to produce the infrared spectrum. A background spectrum of a pure KBr pellet is subtracted from the sample spectrum to correct for atmospheric and instrumental contributions.

Visualization of Analytical Workflow

The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of Coniferyl ferulate.

Coniferyl Ferulate: A Technical Guide on its Antibacterial and Neuroprotective Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coniferyl ferulate (CF), a phenylpropanoid derivative, has emerged as a compound of significant interest in the scientific community due to its diverse pharmacological activities. This technical guide provides an in-depth overview of the current understanding of the antibacterial and neuroprotective effects of coniferyl ferulate, with a focus on quantitative data, experimental methodologies, and the underlying molecular mechanisms. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug discovery and development.

Antibacterial Effects of Coniferyl Ferulate and Related Compounds

While direct quantitative data on the antibacterial activity of coniferyl ferulate is limited in publicly available literature, studies on closely related compounds, such as coniferaldehyde and alkyl ferulic acid esters, provide valuable insights into its potential antimicrobial properties.

Quantitative Antibacterial Data

The following table summarizes the available quantitative data for compounds structurally related to coniferyl ferulate. This information can guide future investigations into the specific antibacterial efficacy of coniferyl ferulate.

| Compound | Bacterial Strain | Method | Parameter | Value | Reference |

| Coniferaldehyde | Staphylococcus aureus | Enzyme Inhibition Assay | IC₅₀ (ClpP inhibition) | 18.40 µg/mL | [1] |

| Propyl ferulate (FC3) | Staphylococcus aureus | Broth Microdilution | MIC | 0.4 mg/mL | [2] |

| Propyl ferulate (FC3) | Staphylococcus aureus | Broth Microdilution | MBC | 2.0 mg/mL | [2] |

| Hexyl ferulate (FC6) | Escherichia coli | Broth Microdilution | MIC | 0.5 mg/mL | [2] |

| Hexyl ferulate (FC6) | Escherichia coli | Broth Microdilution | MBC | 3.0 mg/mL | [2] |

| Hexyl ferulate (FC6) | Staphylococcus aureus | Broth Microdilution | MIC | 0.4 mg/mL | [2] |

| Hexyl ferulate (FC6) | Staphylococcus aureus | Broth Microdilution | MBC | 2.0 mg/mL | [2] |

Note: The absence of direct MIC/MBC values for Coniferyl Ferulate highlights a key area for future research.

Experimental Protocols: Antibacterial Activity

1. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assay (Broth Microdilution Method)

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism (MIC) and the lowest concentration that results in microbial death (MBC).

-

Bacterial Strains: Escherichia coli (e.g., ATCC 25922) and Staphylococcus aureus (e.g., ATCC 29213) are commonly used.

-

Preparation of Inoculum: Bacterial colonies are suspended in a sterile broth (e.g., Mueller-Hinton Broth) and the turbidity is adjusted to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Serial Dilutions: The test compound (e.g., alkyl ferulic acid esters) is serially diluted in the broth in a 96-well microtiter plate.[2]

-

Inoculation: Each well is inoculated with the standardized bacterial suspension.

-

Incubation: The plate is incubated at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

-

MBC Determination: An aliquot from the wells showing no growth is sub-cultured onto agar plates. The MBC is the lowest concentration that shows no bacterial growth on the agar plates after incubation.

2. Enzyme Inhibition Assay (e.g., S. aureus ClpP)

This assay assesses the ability of a compound to inhibit the activity of a specific bacterial enzyme essential for its survival or virulence.[1]

-

Enzyme and Substrate: Purified S. aureus ClpP enzyme and a fluorogenic substrate are used.

-

Assay Procedure: The enzyme is incubated with various concentrations of the test compound (e.g., coniferaldehyde).

-

Reaction Initiation: The substrate is added to initiate the enzymatic reaction.

-

Measurement: The fluorescence generated from the cleavage of the substrate is measured over time using a microplate reader.

-

IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curve.

Neuroprotective Effects of Coniferyl Ferulate

Coniferyl ferulate has demonstrated significant neuroprotective potential in various in vitro and in vivo models, primarily attributed to its antioxidant, anti-inflammatory, and anti-apoptotic properties.

Quantitative Neuroprotective and Antioxidant Data

The neuroprotective and associated antioxidant activities of coniferyl ferulate have been quantified in several studies.

| Activity | Assay/Model | Parameter | Value | Reference |

| Xanthine Oxidase Inhibition | Enzyme Inhibition Assay | IC₅₀ | 1.97 ± 0.11 µM | [3] |

| Antioxidant Capacity | ABTS Radical Scavenging Assay | Relative Activity | Ferulic acid > Coniferyl aldehyde ≈ Iso-ferulic acid | [4] |

| Antioxidant Capacity | Ferric-Reducing Antioxidant Power (FRAP) Assay | Relative Activity | Ferulic acid, Iso-ferulic acid, and Coniferyl aldehyde showed similar and higher activity than methyl and ethyl ferulates. | [4] |

| Neuroprotection against Glutamate-induced toxicity | PC12 cell line | Cell Viability | Significantly attenuated the decrease in cell viability induced by glutamate. | [5] |

| Neuroprotection against Glutamate-induced toxicity | PC12 cell line | LDH Release | Significantly attenuated the release of lactate dehydrogenase induced by glutamate. | [5] |

| Neuroprotection against MPP+-induced toxicity | SH-SY5Y cell line | Cell Viability | Pre-treatment with related compounds (e.g., quercetin) can restore cell viability. | [6][7] |

Experimental Protocols: Neuroprotective Activity

1. Glutamate-Induced Excitotoxicity in PC12 Cells

This in vitro model simulates neuronal damage caused by excessive glutamate, a key process in several neurodegenerative diseases.

-

Cell Culture: PC12 cells are cultured in a suitable medium.

-

Treatment: Cells are pre-treated with various concentrations of coniferyl ferulate for a specific duration.

-

Induction of Excitotoxicity: Glutamate is added to the cell culture to induce neuronal damage.[5]

-

Assessment of Neuroprotection:

-

Cell Viability: Assessed using assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[5]

-

Lactate Dehydrogenase (LDH) Release: Measured in the culture medium as an indicator of cell membrane damage.[5]

-

Apoptosis Assays: Evaluated using techniques like Annexin V/Propidium Iodide staining and flow cytometry.[5]

-

2. MPP+/MPTP Model of Parkinson's Disease

This model mimics the dopaminergic neuron degeneration seen in Parkinson's disease.

-

In Vitro (MPP+):

-

Cell Line: Human neuroblastoma SH-SY5Y cells are commonly used.

-

Toxin Induction: Cells are exposed to MPP+ (1-methyl-4-phenylpyridinium), the active metabolite of MPTP, to induce neuronal cell death.[8][9][10]

-

Treatment: Cells are co-treated or pre-treated with coniferyl ferulate.

-

Outcome Measures: Cell viability, mitochondrial function (e.g., mitochondrial membrane potential), and markers of apoptosis are assessed.[6][7]

-

-

In Vivo (MPTP):

-

Animal Model: Mice are typically used.

-

Toxin Administration: MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) is administered to induce Parkinson's-like pathology.

-

Treatment: Coniferyl ferulate is administered to the animals.

-

Behavioral Assessment: Motor function is evaluated using tests like the rotarod and open-field tests.[6]

-

Histological and Biochemical Analysis: The brains are analyzed for dopaminergic neuron loss and levels of relevant proteins.

-

3. Aβ Aggregation Inhibition Assay for Alzheimer's Disease

This assay is used to screen for compounds that can prevent the aggregation of amyloid-beta (Aβ) peptides, a hallmark of Alzheimer's disease.

-

Aβ Peptide Preparation: Synthetic Aβ peptide (e.g., Aβ42) is prepared in a monomeric state.

-

Aggregation Conditions: The peptide is incubated under conditions that promote aggregation (e.g., specific pH, temperature, and agitation).

-

Treatment: The Aβ peptide is co-incubated with different concentrations of coniferyl ferulate.

-

Monitoring Aggregation: Aggregation is monitored using techniques like:

-

Thioflavin T (ThT) Fluorescence Assay: ThT binds to amyloid fibrils, resulting in a measurable increase in fluorescence.[11]

-

Electron Microscopy: To visualize the morphology of the aggregates.

-

Signaling Pathways in Neuroprotection

1. Inhibition of NMDAR-CaMKII-MAPKs and Mitochondrial Apoptotic Pathways

Coniferyl ferulate has been shown to protect neurons by inhibiting glutamate-induced excitotoxicity through the modulation of the N-methyl-D-aspartate receptor (NMDAR) signaling cascade.

Caption: Inhibition of Glutamate-Induced Excitotoxicity by Coniferyl Ferulate.

2. Activation of the Nrf2 Antioxidant Pathway

A key mechanism of coniferyl ferulate's neuroprotective action is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a master regulator of the cellular antioxidant response.

Caption: Activation of the Nrf2 Antioxidant Pathway by Coniferyl Ferulate.

Conclusion and Future Directions

Coniferyl ferulate exhibits promising neuroprotective properties, with well-documented mechanisms involving the mitigation of oxidative stress, inflammation, and apoptosis. Its ability to modulate key signaling pathways such as NMDAR-CaMKII-MAPKs and Nrf2 underscores its potential as a therapeutic agent for neurodegenerative diseases.

The antibacterial potential of coniferyl ferulate is an area that warrants further investigation. While studies on related compounds are encouraging, the lack of direct quantitative data on its efficacy against common bacterial pathogens represents a significant knowledge gap. Future research should focus on determining the MIC and MBC values of coniferyl ferulate against a panel of clinically relevant bacteria and elucidating its specific mechanism of antibacterial action. Such studies will be crucial in fully defining the therapeutic scope of this versatile natural compound.

References

- 1. Discovery of coniferaldehyde as an inhibitor of caseinolytic protease to combat Staphylococcus aureus infections - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Alkyl ferulic acid esters: Evaluating their structure and antibacterial properties [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. cris.biu.ac.il [cris.biu.ac.il]

- 5. Quantitative structure-activity relationship analysis of β-amyloid aggregation inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Quercetin Protects against MPP+/MPTP-Induced Dopaminergic Neuron Death in Parkinson's Disease by Inhibiting Ferroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Quercetin Protects against MPP+/MPTP-Induced Dopaminergic Neuron Death in Parkinson's Disease by Inhibiting Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. MPP+ induces necrostatin-1- and ferrostatin-1-sensitive necrotic death of neuronal SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Costunolide and Parthenolide Ameliorate MPP+ Induced Apoptosis in the Cellular Parkinson’s Disease Model - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Characterization of MPP(+)-induced cell death in a dopaminergic neuronal cell line: role of macromolecule synthesis, cytosolic calcium, caspase, and Bcl-2-related proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Protocol for quantitative and qualitative analyses of the in vitro aggregation of synthetic beta-amyloid. A method applicable to the identification of substances that may have therapeutic efficacy for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

Coniferyl Ferulate as a Monolignol Conjugate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coniferyl ferulate, a naturally occurring phenolic compound, has garnered significant attention in the scientific community for its multifaceted roles in plant biology and its potential applications in drug development. As a monolignol conjugate, it plays a crucial role in the structure and properties of plant cell walls. Beyond its structural significance, coniferyl ferulate exhibits a range of bioactive properties, including antioxidant, anti-inflammatory, and anticancer activities. This technical guide provides a comprehensive overview of coniferyl ferulate, focusing on its biosynthesis, its role as a monolignol conjugate, and its emerging potential in pharmacology. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data, and visual representations of key pathways and workflows.

Core Concepts: Coniferyl Ferulate in Plant Biology

Coniferyl ferulate is an ester formed from coniferyl alcohol, a primary monolignol, and ferulic acid, a ubiquitous phenolic acid in plants. This conjugation is a key step in the biosynthesis of specialized lignins and other cell wall components.

Biosynthesis of Coniferyl Ferulate

The formation of coniferyl ferulate is catalyzed by acyltransferases, specifically members of the BAHD family of enzymes. One such enzyme, identified from Angelica sinensis and designated as AsFMT, facilitates the coupling of monolignols with feruloyl-CoA, an intermediate in the monolignol biosynthetic pathway.[1] This enzymatic reaction is a critical control point for the incorporation of ferulate into the lignin polymer.

dot

Caption: Biosynthesis of coniferyl ferulate via AsFMT.

Role in the Plant Cell Wall

The incorporation of coniferyl ferulate into the lignin backbone introduces ester linkages, which are more susceptible to chemical cleavage than the typical ether and carbon-carbon bonds found in lignin.[2][3] This structural modification has significant implications for the industrial processing of lignocellulosic biomass. Plants bioengineered to have higher levels of coniferyl ferulate in their lignin demonstrate improved cell wall saccharification after mild alkaline pretreatment, making them a more desirable feedstock for biofuel production and paper manufacturing.[1][2][3][4] The presence of these labile ester bonds facilitates the breakdown of the lignin polymer, allowing for easier access to cellulose and other polysaccharides.[2][3][4]

Quantitative Data

The abundance of coniferyl ferulate varies significantly among different plant species and even between different tissues within the same plant. Furthermore, its bioactivity, such as its inhibitory potential against certain enzymes, has been quantified.

| Plant/Tissue | Coniferyl Ferulate Content (mg/g) | Reference |

| Angelica sinensis (Root) | 0.52 | [5] |

| Angelica sinensis (Stem) | 0.021 | [5] |

| Angelica sinensis (various preparations) | Varies (see reference for details) | [6][7] |

| Arabidopsis thaliana (Stem) | ~0.007 (as coniferyl alcohol) | [8] |

Table 1: Coniferyl Ferulate Content in Various Plant Sources.

| Parameter | Value | Conditions | Reference |

| IC50 for Glutathione S-Transferase (GST) | 0.3 µM | Human placental GST | [1][4][9] |

| IC50 for Xanthine Oxidase (XO) | 1.97 ± 0.11 µM | [4] |

Table 2: Bioactivity of Coniferyl Ferulate.

Experimental Protocols

Extraction of Coniferyl Ferulate from Angelica sinensis

Several methods have been optimized for the extraction of coniferyl ferulate, with varying efficiencies. Pressurized Liquid Extraction (PLE) has been shown to be highly efficient.[10][11]

Pressurized Liquid Extraction (PLE) Protocol:

-

Sample Preparation: Grind dried Angelica sinensis roots to a fine powder (0.32-0.43 mm).

-

Extraction Solvent: Use methanol-formic acid (95:5, v/v).

-

PLE System Parameters:

-

Temperature: 100°C

-

Pressure: 1500 psi

-

Static time: 5 minutes per cycle

-

Number of cycles: 2

-

-

Collection: Collect the extract and evaporate the solvent under reduced pressure.

-

Purification: The crude extract can be further purified using techniques like High-Performance Centrifugal Partition Chromatography (HPCPC).[12]

Note: The choice of extraction method significantly impacts the yield of coniferyl ferulate. Decoction, a traditional method, results in undetectable levels of coniferyl ferulate due to its instability at high temperatures in aqueous solutions.[10][11]

High-Performance Liquid Chromatography (HPLC) Analysis

Quantitative analysis of coniferyl ferulate is typically performed using reverse-phase HPLC.

HPLC Protocol:

-

Column: ZORBAX ODS C18 column (4.6 mm × 250 mm i.d., 5 µm).[13]

-

Mobile Phase: A gradient of 1% aqueous acetic acid (A) and acetonitrile (B).[13]

-

0-7 min: Linear gradient from 10% to 33% B.

-

7-55 min: Isocratic elution at 33% B.

-

-

Flow Rate: 1.0 ml/min.[13]

-

Detection: UV detector at 324 nm.[13]

-

Quantification: Use a standard curve of purified coniferyl ferulate for accurate quantification.

Glutathione S-Transferase (GST) Inhibition Assay

The inhibitory activity of coniferyl ferulate on GST can be determined using a spectrophotometric assay with 1-chloro-2,4-dinitrobenzene (CDNB) as the substrate.[9][10][11][12][14]

GST Inhibition Assay Protocol:

-

Reagents:

-

Phosphate buffer (pH 6.5)

-

Reduced glutathione (GSH) solution

-

CDNB solution

-

GST enzyme solution

-

Coniferyl ferulate solution (in a suitable solvent like DMSO)

-

-

Assay Mixture: In a 96-well plate, combine the phosphate buffer, GSH, and GST enzyme.

-

Inhibitor Addition: Add varying concentrations of coniferyl ferulate to the wells. Include a control with no inhibitor.

-

Initiate Reaction: Add CDNB to all wells to start the reaction.

-

Measurement: Monitor the increase in absorbance at 340 nm over time using a microplate reader. The rate of increase is proportional to GST activity.

-

IC50 Calculation: Plot the percentage of GST inhibition against the logarithm of the coniferyl ferulate concentration. The IC50 value is the concentration that causes 50% inhibition of the enzyme activity.

Coniferyl Ferulate in Drug Development

The unique chemical properties and biological activities of coniferyl ferulate make it a promising candidate for drug development, particularly in the context of cancer therapy.

Reversal of Multidrug Resistance (MDR)

A major challenge in cancer chemotherapy is the development of multidrug resistance (MDR), often mediated by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp). Coniferyl ferulate has been shown to reverse MDR through a dual mechanism:

-

Inhibition of Glutathione S-Transferase (GST): Coniferyl ferulate is a potent inhibitor of GST.[1][4][9] GST is involved in the detoxification of many chemotherapeutic drugs. By inhibiting GST, coniferyl ferulate can increase the intracellular concentration and efficacy of these drugs. Kinetic analysis has revealed that coniferyl ferulate acts as a reversible, noncompetitive inhibitor of GST with respect to both GSH and CDNB.[1][9]

-

Downregulation of P-glycoprotein (P-gp): Studies have shown that coniferyl ferulate can significantly decrease the expression of P-gp at the mRNA level.[1][9][15] P-gp is a major efflux pump that actively removes chemotherapeutic agents from cancer cells. By downregulating P-gp, coniferyl ferulate reduces the efflux of anticancer drugs, leading to their accumulation within the cancer cells and enhancing their cytotoxic effects.[15]

Caption: Workflow for bioengineering plants with "zip" lignin.

Conclusion and Future Directions

Coniferyl ferulate stands out as a monolignol conjugate with significant implications for both plant science and pharmacology. Its incorporation into lignin offers a promising avenue for improving the efficiency of biomass conversion, a critical aspect of the bio-based economy. In the realm of drug development, its ability to reverse multidrug resistance in cancer cells presents a novel strategy to enhance the efficacy of existing chemotherapeutic agents.

Future research should focus on several key areas:

-

Expanding the quantitative analysis of coniferyl ferulate across a broader range of plant species to identify new and abundant natural sources.

-

Elucidating the detailed molecular mechanisms by which coniferyl ferulate modulates signaling pathways, particularly in the context of neuroprotection and cancer therapy.

-

Optimizing the bioengineering strategies for incorporating coniferyl ferulate into various lignocellulosic crops to maximize the benefits for biorefineries.

-

Conducting preclinical and clinical studies to evaluate the safety and efficacy of coniferyl ferulate as an adjuvant in cancer chemotherapy.

This in-depth technical guide provides a solid foundation for researchers and professionals working with coniferyl ferulate. The provided data, protocols, and visual models are intended to facilitate further investigation and application of this remarkable natural compound.

References

- 1. access.archive-ouverte.unige.ch [access.archive-ouverte.unige.ch]

- 2. assaygenie.com [assaygenie.com]

- 3. Identification of glutathione transferase (GST P1) inhibitors via a high-throughput screening assay and implications as alternative treatment options for breast cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. digitalcommons.mtu.edu [digitalcommons.mtu.edu]

- 6. Simultaneous Determination of Eight Chemical Components in Angelicae Sinensis Radix and Its Herbal Products by QAMS - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scienceopen.com [scienceopen.com]

- 8. researchgate.net [researchgate.net]

- 9. Spectrophotometric Screening for Potential Inhibitors of Cytosolic Glutathione S-Transferases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Spectrophotometric Screening for Potential Inhibitors of Cytosolic Glutathione S-Transferases [app.jove.com]

- 11. bmrservice.com [bmrservice.com]

- 12. home.sandiego.edu [home.sandiego.edu]

- 13. researchgate.net [researchgate.net]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. 2024.sci-hub.box [2024.sci-hub.box]

Methodological & Application

Application Notes and Protocols for the Extraction of Coniferyl Ferulate from Plants

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of established methods for the extraction of Coniferyl ferulate, a bioactive compound with notable pharmacological activities, from plant sources.[1][2] The protocols detailed below are based on scientific literature and are intended to guide researchers in developing efficient and optimized extraction strategies. Coniferyl ferulate is known for its instability, particularly its susceptibility to hydrolysis into ferulic acid, making the choice of extraction method and conditions critical.[1][3]

I. Overview of Extraction Methods

Several methods have been successfully employed for the extraction of Coniferyl ferulate from plant matrices, with Angelica sinensis (Danggui) being a primary source.[1][4][5] The choice of method significantly impacts the extraction efficiency and the final concentration of Coniferyl ferulate in the extract. A comparative summary of different techniques is presented below.

Key Findings from Comparative Studies:

-

High Efficiency Methods: Sonication (SE) and Pressurized Liquid Extraction (PLE) have demonstrated the highest extraction efficiencies for Coniferyl ferulate.[1][5]

-

Moderate Efficiency Method: Supercritical Fluid Extraction (SFE) is also effective and yields a high ratio of Coniferyl ferulate.[1][5]

-

Ineffective Methods for Coniferyl Ferulate: Hydrodistillation (HD) and Decoction (DC) are not suitable for extracting Coniferyl ferulate as the compound is not detectable in extracts prepared by these methods.[1][4][5] These methods, however, show selectivity for other compounds like ligustilide and ferulic acid.[1]

Table 1: Comparison of Extraction Method Efficiency for Coniferyl Ferulate

| Extraction Method | Relative Efficiency | Key Characteristics |

| Pressurized Liquid Extraction (PLE) | Very High | Utilizes elevated temperatures and pressures to enhance extraction. |

| Sonication (SE) | Very High | Employs ultrasonic waves to disrupt cell walls and enhance solvent penetration. |

| Supercritical Fluid Extraction (SFE) | High | Uses a supercritical fluid (e.g., CO2) as the solvent, often with a modifier. |

| Hydrodistillation (HD) | Not Detected | Involves boiling the plant material in water; unsuitable for thermolabile compounds. |

| Decoction (DC) | Not Detected | Traditional method of boiling plant material in water; unsuitable for Coniferyl ferulate. |

Source: Data compiled from multiple studies.[1][4][5]

II. Experimental Protocols

This section provides detailed protocols for the most effective methods of Coniferyl ferulate extraction.

Protocol 1: Sonication Extraction (SE)

Sonication is a highly efficient method for extracting Coniferyl ferulate at room temperature, which helps to minimize degradation.[1]

Materials and Reagents:

-

Dried and powdered plant material (e.g., Angelica sinensis root)

-

Extraction Solvent: Methanol-formic acid (95:5, v/v)[1]

-

Ultrasonic bath

-

Filter paper or centrifuge

-

Rotary evaporator

Procedure:

-

Weigh a specific amount of the powdered plant material (e.g., 1.0 g).

-

Add the extraction solvent at a defined solvent-to-solid ratio (e.g., 50:1 mL/g).[1]

-

Place the mixture in an ultrasonic bath and sonicate for the optimized duration (e.g., 40 minutes) at room temperature.[1]

-

Separate the extract from the solid residue by filtration or centrifugation.

-

Collect the supernatant (the extract).

-

For obtaining a concentrated extract, evaporate the solvent using a rotary evaporator at a controlled temperature (e.g., ≤ 40°C) to prevent degradation.

-

Store the final extract at a low temperature (e.g., -20°C) in the dark.

Workflow for Sonication Extraction

Caption: Workflow of Sonication Extraction for Coniferyl ferulate.

Protocol 2: Supercritical Fluid Extraction (SFE)

SFE is a green technology that offers high selectivity. For Coniferyl ferulate, the use of a modifier is necessary to improve extraction efficiency.[1]

Materials and Reagents:

-

Dried and powdered plant material

-

Supercritical Fluid: Carbon Dioxide (CO2)

-

Modifier Solvent: Ethyl acetate[1]

-

SFE system

Optimized SFE Parameters: [1]

| Parameter | Optimized Value |

| Pressure | 350 Bar |

| Temperature | 40°C |

| Static Extraction Time | 4 hours |

| Modifier (Ethyl Acetate) Volume | 60 mL |

Procedure:

-

Load the extraction vessel of the SFE system with the powdered plant material.

-

Set the system parameters to the optimized conditions (Pressure: 350 Bar, Temperature: 40°C).

-

Introduce the modifier (ethyl acetate) into the system.

-

Perform the static extraction for 4 hours.

-

Initiate the dynamic extraction phase to collect the extract.

-

The extract, containing Coniferyl ferulate, is separated from the supercritical fluid in the collection vessel.

-

Further concentrate the extract if necessary, under mild conditions.

Workflow for Supercritical Fluid Extraction

Caption: Workflow of Supercritical Fluid Extraction for Coniferyl ferulate.

Protocol 3: Enrichment and Purification

For applications requiring high purity Coniferyl ferulate, a multi-step enrichment and purification process is necessary.

Part A: Solvent Extraction for Enrichment [2]

This initial step enriches the concentration of Coniferyl ferulate from an oil-based extract.

Materials and Reagents:

-

Angelica sinensis oil

-

n-heptane

-

Ultrasonic apparatus

Procedure:

-

Take a known quantity of Angelica sinensis oil (e.g., 5.0 g).

-

Add n-heptane (e.g., 50 mL) and sonicate for 10 minutes.[2]

-

Repeat the extraction with n-heptane five times.

-

Discard the n-heptane extracts. The remaining oil fraction is enriched with Coniferyl ferulate.[2]

-

Store the enriched fraction at -20°C for further purification.

Part B: High-Performance Centrifugal Partition Chromatography (HPCPC) for Purification [2][6]

HPCPC is a liquid-liquid chromatography technique effective for purifying compounds from complex mixtures.

Materials and Reagents:

-

Enriched Coniferyl ferulate fraction

-

HPCPC solvent system: n-hexane-ethyl acetate-ethanol-water (5:5:5:5, v/v/v/v)[2][6]

-

HPCPC instrument

Procedure:

-

Prepare the two-phase solvent system by mixing n-hexane, ethyl acetate, ethanol, and water in equal volumes. Allow the phases to separate.

-

The upper (organic) phase will be used as the stationary phase, and the lower (aqueous) phase as the mobile phase.[2]

-

Dissolve the enriched fraction in a mixture of the upper and lower phases (1:1, v/v).

-

Set up the HPCPC system. The separation mode is descending, with the lower phase as the mobile phase.[7]

-

Inject the sample and run the chromatography.

-

Monitor the eluent at a suitable wavelength (e.g., 318 nm) to detect the peak corresponding to Coniferyl ferulate.[7]

-

Collect the fraction containing the purified Coniferyl ferulate. Purity can be assessed by HPLC, with purities exceeding 98% being achievable.[2][6]

Logical Relationship for Purification

Caption: Logical workflow for the purification of Coniferyl ferulate.

III. Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is the standard method for the quantification of Coniferyl ferulate in plant extracts.

HPLC System and Conditions: [1][5]

| Parameter | Specification |

| Column | ZORBAX ODS C18 (4.6 mm × 250 mm, 5 µm) |

| Mobile Phase | A: 1% aqueous acetic acidB: Acetonitrile |

| Gradient Elution | 0-7 min: 10-33% B (linear gradient)7-55 min: 33% B (isocratic) |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 324 nm |

| Column Temperature | 25°C |

Procedure:

-

Prepare standard solutions of Coniferyl ferulate of known concentrations.

-

Prepare the sample extract for injection, ensuring it is filtered.

-

Inject both standards and samples into the HPLC system.

-

Identify the Coniferyl ferulate peak in the sample chromatogram by comparing the retention time with the standard.

-

Quantify the amount of Coniferyl ferulate in the sample by constructing a calibration curve from the standard solutions.

IV. Important Considerations

-

Compound Instability: Coniferyl ferulate is heat-sensitive and can hydrolyze to ferulic acid.[1] Therefore, extraction methods should avoid high temperatures. The use of slightly acidic solvents can help to suppress this conversion.[3]

-

Solvent Selection: The choice of solvent is crucial. For sonication, a mixture of methanol and formic acid has proven effective.[1] For SFE, ethyl acetate is a suitable modifier.[1]

-

Method Optimization: The parameters for each extraction method (e.g., time, temperature, pressure, solvent-to-solid ratio) should be optimized for the specific plant material being used to maximize yield.

By following these detailed protocols and considering the key factors influencing extraction, researchers can successfully isolate and quantify Coniferyl ferulate for further scientific investigation and drug development.

References

- 1. Optimization and Comparison of Five Methods for Extraction of Coniferyl Ferulate from Angelica sinensis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academicjournals.org [academicjournals.org]

- 3. researchgate.net [researchgate.net]

- 4. Optimization and comparison of five methods for extraction of coniferyl ferulate from Angelica sinensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. academicjournals.org [academicjournals.org]

- 7. researchgate.net [researchgate.net]

Synthesis of Coniferyl Ferulate for Research Applications: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

Coniferyl ferulate, a naturally occurring phenolic compound found in various plants, has garnered significant interest in the scientific community due to its diverse pharmacological activities. These include antioxidant, anti-inflammatory, anticancer, and neuroprotective properties. This document provides detailed protocols for the chemical and enzymatic synthesis of coniferyl ferulate for research purposes. It also includes a comprehensive purification method and summarizes its key biological activities with available quantitative data. The application notes are intended to guide researchers in the efficient production and evaluation of coniferyl ferulate for further investigation into its therapeutic potential.

Introduction

Coniferyl ferulate is an ester formed from coniferyl alcohol and ferulic acid. Its structure contributes to its potent biological activities, making it a valuable compound for drug discovery and development. This document outlines the necessary procedures to synthesize and purify coniferyl ferulate, and provides an overview of its known mechanisms of action, including its effects on key signaling pathways.

Chemical Synthesis of Coniferyl Ferulate

The chemical synthesis of coniferyl ferulate can be achieved through the esterification of coniferyl alcohol and ferulic acid. A common and effective method for this transformation is the Steglich esterification, which proceeds under mild conditions and is suitable for molecules with sensitive functional groups.

Experimental Protocol: Steglich Esterification

Materials and Reagents:

-

Ferulic acid

-

Coniferyl alcohol

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

4-Dimethylaminopyridine (DMAP)

-

Anhydrous Dichloromethane (DCM)

-

Ethyl acetate

-

Hexane

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve ferulic acid (1 equivalent) and coniferyl alcohol (1 equivalent) in anhydrous dichloromethane (DCM).

-

Addition of Reagents: To the stirred solution, add 4-dimethylaminopyridine (DMAP, 0.1 equivalents) followed by N,N'-dicyclohexylcarbodiimide (DCC, 1.1 equivalents).

-

Reaction: Allow the reaction to stir at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup:

-

Once the reaction is complete, filter the mixture to remove the dicyclohexylurea (DCU) precipitate.

-